5-Bromo-4-methylfuran-2-carbonitrile
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Overview
Description
5-Bromo-4-methylfuran-2-carbonitrile is an organic compound with the molecular formula C6H4BrNO It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a bromine atom, a methyl group, and a nitrile group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylfuran-2-carbonitrile typically involves the bromination of 4-methylfuran-2-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methylfuran-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted furans depending on the nucleophile used.
Oxidation Reactions: Products include furanones and other oxygenated derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
5-Bromo-4-methylfuran-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylfuran-2-carbonitrile depends on its chemical reactivity and the specific reactions it undergoes. The bromine atom and nitrile group are key functional groups that participate in various chemical transformations. The molecular targets and pathways involved in its reactions include nucleophilic substitution, electrophilic addition, and redox processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylfuran-3-carbonitrile
- 5-Chloro-4-methylfuran-2-carbonitrile
- 5-Bromo-3-methylfuran-2-carbonitrile
Uniqueness
5-Bromo-4-methylfuran-2-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups on the furan ring, which imparts distinct chemical reactivity and properties. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields of research.
Properties
IUPAC Name |
5-bromo-4-methylfuran-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c1-4-2-5(3-8)9-6(4)7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRQNAQOIUPYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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